molecular formula C6H5BrFNO2S B1272842 4-Bromo-3-fluorobenzenesulfonamide CAS No. 263349-73-1

4-Bromo-3-fluorobenzenesulfonamide

Cat. No. B1272842
M. Wt: 254.08 g/mol
InChI Key: QTICZSSQSQDJEX-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzenesulfonamide is a compound that falls within the class of benzenesulfonamides, which are known for their wide range of applications, including their use as antibacterial drugs and their potential in various chemical syntheses. Although the specific compound 4-Bromo-3-fluorobenzenesulfonamide is not directly studied in the provided papers, related compounds such as 4-fluorobenzenesulfonamide and various bromobenzenesulfonamides have been investigated, providing insights into the chemical behavior and properties that could be extrapolated to 4-Bromo-3-fluorobenzenesulfonamide.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves reactions such as amidation and aminohalogenation. For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized through an amidation reaction , while a novel compound with a bromo and ethoxy substituent was unexpectedly synthesized via an aminohalogenation reaction . These methods could potentially be adapted for the synthesis of 4-Bromo-3-fluorobenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. For example, the crystal structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was confirmed by X-ray diffraction, and its molecular structure was further analyzed using DFT . Similarly, the binding of 4-fluorobenzenesulfonamide to enzymes was studied using NMR, revealing insights into the interaction stoichiometry and the bound forms at the active site .

Chemical Reactions Analysis

Benzenesulfonamides participate in various chemical reactions, often acting as inhibitors or reactants. The binding of 4-fluorobenzenesulfonamide to carbonic anhydrases is an example of an inhibitory interaction . Additionally, the reactivity of these compounds can be influenced by the presence of substituents, as seen in the aminohalogenation reaction leading to a compound with bromo and ethoxy groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides can be characterized using spectroscopic techniques and computational methods. Vibrational spectroscopy (FT-IR and FT-Raman) and DFT calculations have been employed to study the properties of nitrobenzenesulfonamides, which share structural similarities with 4-Bromo-3-fluorobenzenesulfonamide . These studies provide information on molecular conformation, vibrational modes, and the effects of substituents on the characteristic bands in the spectra. Additionally, the crystal structures and supramolecular architectures of related compounds have been analyzed, revealing the influence of substituents on intermolecular interactions .

Scientific Research Applications

Photodynamic Therapy Application

4-Bromo-3-fluorobenzenesulfonamide derivatives have shown potential in photodynamic therapy (PDT), a cancer treatment method. A study found that certain zinc phthalocyanine compounds substituted with benzenesulfonamide groups containing Schiff base demonstrated excellent properties for PDT, including high singlet oxygen quantum yield, which is critical for the effectiveness of Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Spectroscopic Analysis

Extensive studies have been conducted on the molecular structure and spectroscopic properties of para-halogen benzenesulfonamides, including 4-bromo-3-fluorobenzenesulfonamide. Research utilizing Hartree–Fock (HF) and density functional theory (DFT) methods has helped in understanding the structural properties and the effects of halogen substituents on benzenesulfonamides (Karabacak, Cinar, Çoruh, & Kurt, 2009).

Electrophilic Fluorination in Organic Synthesis

In organic synthesis, electrophilic fluorination using N-fluorobenzenesulfonamide derivatives has been explored. For example, a study demonstrated the successful fluorination of a highly functionalized pyrrole, highlighting the applicability of these compounds in complex organic synthesis processes (Barnes, Yulin, & Hunt, 1994).

Enantioselective Fluorination

Research has shown the potential of N-fluorobenzenesulfonamide derivatives in enantioselective fluorination reactions. By altering substituents on phenyl rings, researchers achieved high yields and enantioselectivities in fluorinating 2-oxindoles, illustrating the utility of these compounds in creating enantiomerically pure products (Wang et al., 2014).

Binding Studies in Biochemistry

Studies on 4-fluorobenzenesulfonamide have provided insights into its binding with human carbonic anhydrases. Nuclear magnetic resonance spectroscopy has been used to understand the interaction, stoichiometry, and binding dynamics of this inhibitor with enzymes, contributing to our knowledge of enzyme-inhibitor interactions (Dugad & Gerig, 1988).

Structural Characterization in Drug Development

The structural characterization of methylbenzenesulfonamide CCR5 antagonists, which are significant in the prevention of HIV-1 infection, has been explored. Studies involving compounds like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide have contributed to the development of potential antiviral drugs (Cheng De-ju, 2015).

Safety And Hazards

4-Bromo-3-fluorobenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . In case of inhalation, move the victim to fresh air and give artificial respiration if necessary .

properties

IUPAC Name

4-bromo-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTICZSSQSQDJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380908
Record name 4-Bromo-3-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluorobenzenesulfonamide

CAS RN

263349-73-1
Record name 4-Bromo-3-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 263349-73-1
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Synthesis routes and methods

Procedure details

According to general procedure A, 4-Bromo-3-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and ammonia (20 mL, ca. 7N in methanol) were stirred together for 16 hours. 4-bromo-3-fluorobenzenesulfonamide was provided after purification (0.23 g, 61%). HRMS: calcd for C6H5BrFNO2S, 252.92084; found (EI, M+), 252.9201. HPLC purity 100.0% at 210-370 nm, 7.5 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Quadri - 2015 - air.unimi.it
La ricerca sviluppata con il presente progetto di Dottorato è rivolta all’approfondimento del ruolo del recettore nicotinico alfa7 nella cascata infiammatoria colinergica attraverso la …
Number of citations: 1 air.unimi.it

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